[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate
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Overview
Description
6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid [1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-3-pyrrolyl]-1-oxopropan-2-yl] ester is a member of pyrroles.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Pyridazine Derivatives : A study by Gein et al. (2009) demonstrated the synthesis of methyl esters from pyridazine compounds, showing the potential for creating various chemical structures including the one (Gein et al., 2009).
Ring-Cleavage Reactions : Research by Gómez et al. (1985) explored the reaction of pyridazines with other compounds, leading to novel ring-cleavage reactions and the formation of new chemical structures (Gómez et al., 1985).
Cyclization Reactions : Akçamur et al. (1997) studied the functionalization and cyclization reactions of pyrazole compounds, which are related to pyridazine chemistry and provide insights into potential applications (Akçamur et al., 1997).
Esterification Studies : Won et al. (2007) demonstrated the effective esterification of carboxylic acids using pyridazinyl compounds, highlighting a potential application in chemical synthesis (Won et al., 2007).
X-Ray Crystallography : A study by Saldías et al. (2020) on the structure of a ReI complex derived from pyrroline-pyrazolyl-pyridazine provides insight into the structural aspects of pyridazine derivatives (Saldías et al., 2020).
Biological and Antioxidant Activities
Antioxidant Activity : Zaki et al. (2017) investigated the antioxidant activity of pyrrolyl selenolopyridine compounds, which are structurally related and could suggest potential biological activities for the compound (Zaki et al., 2017).
Antimicrobial Activity : Cetin and Bildirici (2016) synthesized new pyrazole derivatives and tested their antibacterial activity, which may be relevant for similar pyridazine compounds (Cetin & Bildirici, 2016).
Potential Anticonvulsant and Analgesic Properties : Kane et al. (1992) examined pyridazineacetamides for their anticonvulsant and analgesic activities, indicating possible pharmacological uses for related compounds (Kane et al., 1992).
Properties
Molecular Formula |
C21H21F2N3O5 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-1-oxopropan-2-yl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C21H21F2N3O5/c1-11-10-16(12(2)26(11)14-4-6-15(7-5-14)31-21(22)23)19(28)13(3)30-20(29)17-8-9-18(27)25-24-17/h4-7,10,13,21H,8-9H2,1-3H3,(H,25,27) |
InChI Key |
NJEHEIBYRBXDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)C(C)OC(=O)C3=NNC(=O)CC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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